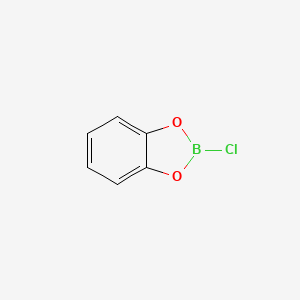

2-Chloro-1,3,2-benzodioxaborole

Description

Properties

IUPAC Name |

2-chloro-1,3,2-benzodioxaborole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BClO2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYGEWXDKHFOKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2=CC=CC=C2O1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399755 | |

| Record name | 2-Chloro-1,3,2-benzodioxaborole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55718-76-8 | |

| Record name | 2-Chloro-1,3,2-benzodioxaborole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-1,3,2-benzodioxaborole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-1,3,2-benzodioxaborole synthesis procedure

An In-depth Technical Guide to the Synthesis of 2-Chloro-1,3,2-benzodioxaborole

Introduction

This compound, often referred to as catecholborane chloride, is a highly versatile and reactive organoboron compound. Its utility in modern organic synthesis stems from its function as a potent Lewis acid and a precursor to various other boron reagents. Unlike its hydride analog, catecholborane (HBcat), the chloro-derivative (ClBcat) exhibits enhanced Lewis acidity, making it an effective catalyst and reagent for a range of chemical transformations. This guide provides a comprehensive overview of its synthesis, including the underlying chemical principles, a detailed experimental protocol, safety considerations, and characterization methods, tailored for researchers and professionals in chemical and pharmaceutical development.

Chemical Principles and Reaction Mechanism

The most common and direct synthesis of this compound involves the reaction between catechol (1,2-dihydroxybenzene) and boron trichloride (BCl₃). The reaction proceeds via a stepwise substitution of the chloro groups on the boron atom with the hydroxyl groups of catechol.

The overall balanced chemical equation for this reaction is:

C₆H₄(OH)₂ + BCl₃ → C₆H₄O₂BCl + 2 HCl

The reaction mechanism initiates with the nucleophilic attack of one of the hydroxyl groups of catechol on the electron-deficient boron atom of BCl₃. This is followed by the elimination of a molecule of hydrogen chloride (HCl). The resulting intermediate then undergoes an intramolecular reaction where the second hydroxyl group displaces another chloride atom from boron, leading to the formation of the stable five-membered ring of this compound and the liberation of a second molecule of HCl. The formation of the aromatic boronate ester is thermodynamically favored.

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures. It is crucial to perform this synthesis under an inert atmosphere (e.g., nitrogen or argon) due to the moisture sensitivity of boron trichloride and the product.

Reagents and Equipment

| Reagent | Formula | Molar Mass ( g/mol ) | Concentration | Quantity | Notes |

| Catechol | C₆H₄(OH)₂ | 110.11 | - | 11.01 g (0.1 mol) | Should be dry and pure. |

| Boron Trichloride | BCl₃ | 117.17 | 1.0 M in hexanes | 100 mL (0.1 mol) | Highly corrosive and water-sensitive. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 200 mL | Anhydrous grade. |

Equipment:

-

500 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Condenser with a gas outlet to a bubbler or scrubber

-

Schlenk line or inert gas manifold

-

Low-temperature bath (e.g., dry ice/acetone)

-

Distillation apparatus

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Preparation: A 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser connected to a nitrogen/argon inlet is assembled. The glassware must be thoroughly dried in an oven and allowed to cool under a stream of inert gas.

-

Charging the Flask: The flask is charged with catechol (11.01 g, 0.1 mol) and anhydrous dichloromethane (100 mL). The mixture is stirred to dissolve the catechol.

-

Cooling: The flask is immersed in a dry ice/acetone bath to cool the solution to -78 °C.

-

Addition of Boron Trichloride: A 1.0 M solution of boron trichloride in hexanes (100 mL, 0.1 mol) is added to the dropping funnel. The BCl₃ solution is then added dropwise to the stirred catechol solution over a period of approximately 1 hour. Vigorous gas evolution (HCl) will be observed. The HCl gas should be vented through a scrubber containing an aqueous solution of sodium bicarbonate or sodium hydroxide.

-

Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is then stirred overnight (approximately 12-16 hours) to ensure the reaction goes to completion.

-

Solvent Removal: The solvent and any remaining volatiles are removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, often a solid or a viscous oil, is purified by vacuum distillation. The fraction boiling at approximately 76-78 °C at 12 mmHg is collected. The purified product is a colorless liquid that may solidify upon standing at room temperature.

Safety, Handling, and Storage

-

Boron Trichloride (BCl₃): BCl₃ is a toxic, corrosive, and moisture-sensitive gas. It reacts violently with water to produce hydrochloric acid and boric acid. It must be handled in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

-

Hydrogen Chloride (HCl): The reaction generates significant amounts of HCl gas, which is also toxic and corrosive. The reaction apparatus must be vented to a scrubber to neutralize the HCl gas.

-

Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. It should be handled in a fume hood to avoid inhalation.

-

Product (this compound): The product is moisture-sensitive and will hydrolyze upon contact with water or atmospheric moisture. It should be handled and stored under an inert atmosphere.

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

¹¹B NMR: The ¹¹B NMR spectrum should show a single sharp resonance at approximately δ 23-25 ppm (relative to BF₃·OEt₂), which is characteristic of tricoordinate boron in this chemical environment.

-

¹H NMR: The ¹H NMR spectrum will show a multiplet in the aromatic region (approximately δ 7.0-7.3 ppm) corresponding to the four protons on the benzene ring.

-

¹³C NMR: The ¹³C NMR spectrum will show characteristic signals for the aromatic carbons.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to assess the purity and confirm the molecular weight of the product.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Yield | Incomplete reaction. | Ensure the reaction is stirred for a sufficient amount of time (overnight). Confirm the stoichiometry of the reactants. |

| Loss of product during work-up. | Be careful during the distillation process to avoid loss of the product. | |

| Product is a dark color | Impurities in the starting materials. | Use high-purity catechol. |

| Overheating during distillation. | Distill under a high vacuum to keep the temperature low. | |

| Product hydrolyzes | Exposure to moisture. | Ensure all glassware is dry and the reaction is performed under a strictly inert atmosphere. |

References

-

W. Gerrard, M. F. Lappert, and B. A. Mountfield, "The reactions of boron trichloride with catechol, and of boron tribromide with catechol and with quinol," J. Chem. Soc., 1959, 1529-1534. URL: [Link]

-

Herbert C. Brown, S. Krishnamurthy, and N. M. Yoon, "Selective reductions. 27. A new and convenient synthesis of catecholborane (1,3,2-benzodioxaborole)," J. Org. Chem., 1976, 41 (10), pp 1778–1791. URL: [Link]

An In-Depth Technical Guide to B-Chlorocatecholborane (CAS 55718-76-8): Properties, Reactivity, and Applications in Modern Organic Synthesis

This guide provides a comprehensive technical overview of B-Chlorocatecholborane, a versatile organoboron reagent pivotal to contemporary organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, reactivity, and practical applications of this compound, moving beyond a simple datasheet to offer insights into its utility and handling.

Introduction and Core Concepts

B-Chlorocatecholborane, also known by its systematic name 2-Chloro-1,3,2-benzodioxaborole, is a crystalline solid at room temperature.[1][2] Its significance in synthetic chemistry stems from its dual nature as a potent Lewis acid and a precursor to a variety of organoboron intermediates.[1] The presence of the electron-withdrawing catechol ligand and the chlorine atom on the boron center renders it highly electrophilic, a feature that underpins its diverse reactivity.[1][3] This guide will explore the fundamental properties of B-Chlorocatecholborane, its role in key chemical transformations, and provide actionable protocols for its use in the laboratory.

Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective application. Below is a summary of the key characteristics of B-Chlorocatecholborane.

Physical Properties

| Property | Value | Source(s) |

| CAS Number | 55718-76-8 | [1] |

| Molecular Formula | C₆H₄BClO₂ | [1] |

| Molecular Weight | 154.36 g/mol | [1] |

| Appearance | White to light yellow powder or crystal | [2] |

| Melting Point | 56-58 °C | [1] |

| Boiling Point | ~186.5 °C at 760 mmHg | [1] |

| Density | ~1.32 g/cm³ | [1] |

| Flash Point | 140 °F (60 °C) - closed cup | [1] |

Note: While specific solubility data is not widely published, the related compound catecholborane is miscible with common aprotic solvents such as diethyl ether, tetrahydrofuran (THF), dichloromethane, chloroform, toluene, and benzene.[4][5] Similar solubility behavior is expected for B-Chlorocatecholborane, though empirical verification is recommended.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of B-Chlorocatecholborane.

-

¹¹B NMR: The ¹¹B NMR spectrum is particularly informative for boron-containing compounds. Tricoordinate boranes with oxygen substituents, such as B-Chlorocatecholborane, typically exhibit chemical shifts in the upfield region compared to trialkylboranes due to π-donation from the oxygen atoms into the empty p-orbital of boron.[6] The specific chemical shift for B-Chlorocatecholborane is expected in the range of δ 23-35 ppm, characteristic of boronic esters.

-

¹H and ¹³C NMR: The proton and carbon NMR spectra will show signals corresponding to the catechol aromatic ring. Due to the electron-withdrawing nature of the dioxaborole ring, the aromatic protons and carbons are expected to be deshielded and appear at a downfield chemical shift.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by absorptions corresponding to the aromatic C-H and C=C stretching vibrations. A strong band associated with the B-O stretching vibration is expected in the 1300-1500 cm⁻¹ region.[7] The B-Cl stretching vibration typically appears in the lower frequency region of the spectrum.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak, and the isotopic pattern of boron (¹⁰B and ¹¹B) and chlorine (³⁵Cl and ³⁷Cl) will be evident in the high-resolution mass spectrum, aiding in its definitive identification.

Core Reactivity: A Tale of Lewis Acidity

The chemical utility of B-Chlorocatecholborane is fundamentally linked to its pronounced Lewis acidity. The boron atom, with its vacant p-orbital, readily accepts electron pairs from Lewis bases.[1] This electrophilicity is enhanced by the inductive effect of the chlorine atom and the catechol backbone.

This Lewis acidic character is the driving force behind its primary applications: the activation of unsaturated systems and its use as a deprotection agent.

Activation of Alkynes: The Gateway to Borylative Cyclization

A cornerstone application of B-Chlorocatecholborane is in the borylative cyclization of alkynes.[8][9] In this reaction, the boron center coordinates to the alkyne, rendering it highly electrophilic and susceptible to intramolecular attack by a tethered nucleophile. This process simultaneously forms a new carbon-boron and a carbon-carbon (or carbon-heteroatom) bond, constructing cyclic and heterocyclic systems in a single, atom-economical step.[8][10]

The choice of B-Chlorocatecholborane over other boron reagents is often dictated by its reactivity profile. Its Lewis acidity is sufficient to activate a range of alkynes without the need for transition metal catalysts, which are often required for similar transformations with less electrophilic boron sources.[9][11]

Caption: Mechanism of Borylative Cyclization.

A Gentle Giant: Selective Deprotection Strategies

In the synthesis of complex molecules, the selective removal of protecting groups is a critical challenge. B-Chlorocatecholborane has emerged as a valuable reagent for the mild cleavage of certain protecting groups, notably acetals.[12] Its utility in this context was highlighted in the synthesis of the sensitive endocannabinoid, 2-arachidonoylglycerol.[12] The Lewis acidity of B-Chlorocatecholborane allows for the cleavage of the acetal under conditions that do not promote isomerization of the final product, a common issue with harsher deprotection methods.[12]

Experimental Protocols and Workflows

The following protocols are illustrative examples of how B-Chlorocatecholborane is employed in synthetic organic chemistry.

General Handling and Safety Precautions

B-Chlorocatecholborane is a moisture-sensitive and corrosive solid.[1][13] It should be handled under an inert atmosphere (e.g., argon or nitrogen) in a well-ventilated fume hood.[13] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, is mandatory.[13] It reacts violently with water and should be stored in a tightly sealed container in a cool, dry place.[13]

Protocol: Borylative Cyclization of a 2-Alkynyl Thioanisole

This protocol is adapted from methodologies described in the literature for the synthesis of borylated benzothiophenes.[8]

Step 1: Reaction Setup

-

In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the 2-alkynyl thioanisole substrate in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

Step 2: Addition of B-Chlorocatecholborane

-

In a separate, dry vial, weigh the desired amount of B-Chlorocatecholborane (typically 1.1-1.5 equivalents).

-

Add the solid B-Chlorocatecholborane to the cooled solution of the substrate in one portion.

Step 3: Reaction Monitoring

-

Allow the reaction to stir at 0 °C and then warm to room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Step 4: Workup and Isolation

-

Upon completion, quench the reaction by the slow addition of a suitable workup solution (e.g., a solution of pinacol and a tertiary amine base like triethylamine in an organic solvent to form the stable pinacol boronate ester).

-

Perform an aqueous workup to remove any water-soluble byproducts.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel.

Caption: Workflow for Borylative Cyclization.

Conclusion and Future Outlook

B-Chlorocatecholborane is a powerful and versatile reagent in the arsenal of the modern synthetic chemist. Its well-defined reactivity, predicated on its strong Lewis acidity, allows for the elegant construction of complex molecular architectures and the selective manipulation of functional groups. As the demand for more efficient and sustainable synthetic methods grows, the applications of B-Chlorocatecholborane and related organoboron compounds are poised to expand further, particularly in the fields of medicinal chemistry and materials science.

References

-

Cole, T. E. (n.d.). ¹¹B NMR Chemical Shifts. San Diego State University. Retrieved from [Link]

-

LookChem. (n.d.). Cas 55718-76-8, B-Chlorocatecholborane. Retrieved from [Link]

- Ingleson, M. J., et al. (2015). Borylative Cyclisation of Alkynes Using BCl₃.

- Philippa, C., et al. (n.d.). Role of Catechol in the Radical Reduction of B-Alkylcatecholboranes in Presence of Methanol. The Royal Society of Chemistry.

- Fernández-Rodríguez, M. A., et al. (2015). Formation of C(sp²) Boronate Esters by Borylative Cyclization of Alkynes Using BCl₃.

- Ingleson, M. J., et al. (2023). Mechanistic Insight from Lewis-Acid-Dependent Selectivity and Reversible Haloboration, as Harnessed for Boron-Based Electrophilic Cyclization Reactions. The Journal of Organic Chemistry, 88(22), 15833–15844.

- Roche, M. J., et al. (2012). Mild acetal cleavage using B-chlorocatecholborane in the synthesis of rearrangement-sensitive 2-arachidonoylglycerol. Tetrahedron Letters, 53(30), 3825-3827.

- Mascal, M., et al. (2022). Metal-Free Temperature-Controlled Regiodivergent Borylative Cyclizations of Enynes: BCl₃-Promoted Skeletal Rearrangement.

-

ResearchGate. (n.d.). Experimental ¹¹B{¹H} chemical shifts of 1 and 3a-3d. Retrieved from [Link]

- Sans-Panadés, E., et al. (2022). Synthesis of BN-Polyarenes by a Mild Borylative Cyclization Cascade. Organic Letters, 24(32), 5860–5865.

- Fernández-Rodríguez, M. A., et al. (2017). Selective Synthesis of Boron-Functionalized Indenes and Benzofulvenes by BCl₃-Promoted Cyclizations of ortho-Alkynylstyrenes.

-

IMSERC. (n.d.). NMR Periodic Table: Boron NMR. Retrieved from [Link]

-

University of Ottawa. (n.d.). Boron NMR. Retrieved from [Link]

-

Science and Fun. (n.d.). ¹¹B NMR chemical shifts. Retrieved from [Link]

- Molander, G. A., & Brown, H. C. (2011). Borylation Reactions in Water. In Organic Reactions in Water (pp. 331-365). Wiley-VCH Verlag GmbH & Co. KGaA.

-

MilliporeSigma. (n.d.). B-Chlorocatecholborane, 1 X 5 g. Retrieved from [Link]

- Renaud, P., & Ollivier, C. (2004). B-Alkylcatecholborane-Mediated Radical Reactions.

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for Deuteration of boranes: catalysed versus non-catalysed processes. Retrieved from [Link]

-

Semantic Scholar. (n.d.). A highly selective protocol for the deprotection of BOC-protected amides and carbamates. Retrieved from [Link]

-

MDPI. (2020). Development of FTIR Spectroscopy Methodology for Characterization of Boron Species in FCC Catalysts. Retrieved from [Link]

-

UNL Digital Commons. (1995). Coordination of Adsorbed Boron: A FTIR Spectroscopic Study. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra for (a) ortho-carborane and (b) representative high-density.... Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (A) catechol (B) poly(catechol). Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CATECHOLBORANE CAS#: 274-07-7 [m.chemicalbook.com]

- 5. 274-07-7 CAS MSDS (CATECHOLBORANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 7. Development of FTIR Spectroscopy Methodology for Characterization of Boron Species in FCC Catalysts [mdpi.com]

- 8. research.manchester.ac.uk [research.manchester.ac.uk]

- 9. air.unimi.it [air.unimi.it]

- 10. Synthesis of BN-Polyarenes by a Mild Borylative Cyclization Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selective Synthesis of Boron-Functionalized Indenes and Benzofulvenes by BCl3-Promoted Cyclizations of ortho-Alkynylstyrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. B-Chlorocatecholborane 97 55718-76-8 [sigmaaldrich.com]

- 13. reddit.com [reddit.com]

An In-Depth Technical Guide to the Reaction Mechanisms of B-Chlorocatecholborane

For researchers, medicinal chemists, and professionals in drug development, a deep understanding of reagent reactivity and reaction mechanisms is paramount for innovation and problem-solving. This guide provides a comprehensive exploration of B-Chlorocatecholborane, a versatile and powerful Lewis acid, with a focus on its application in the cleavage of ethers—a critical transformation in complex molecule synthesis and protecting group strategies. This document moves beyond a simple recitation of facts to offer field-proven insights into the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Part 1: Core Principles of B-Chlorocatecholborane

Structural Characteristics and Physicochemical Properties

B-Chlorocatecholborane (C₆H₄BClO₂), also known as 2-chloro-1,3,2-benzodioxaborole, is a solid organoboron reagent that has garnered significant attention as a potent Lewis acid.[1][2] Its reactivity stems from the electron-deficient nature of the boron atom, which is further enhanced by the electron-withdrawing effects of the catechol ring and the chlorine atom. This inherent electrophilicity makes it an excellent activator for a variety of functional groups, most notably ethers, acetals, and for facilitating borylative cyclizations.[1][3]

| Property | Value | Source |

| CAS Number | 55718-76-8 | [1] |

| Molecular Formula | C₆H₄BClO₂ | [1] |

| Molecular Weight | 154.36 g/mol | [1] |

| Appearance | White to pale yellow solid | [1] |

| Melting Point | 56-58 °C | [1] |

| Solubility | Soluble in nonpolar organic solvents | [4] |

Handling and Safety Considerations: B-Chlorocatecholborane is a flammable solid and is corrosive, causing severe skin burns and eye damage.[1] It is also sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon).[5] Proper personal protective equipment (PPE), including eye and face protection, and gloves, is mandatory.[1][5]

The Role of Lewis Acidity in Catalysis

The central boron atom in B-Chlorocatecholborane possesses a vacant p-orbital, making it a strong electron pair acceptor (a Lewis acid).[6] This property is the cornerstone of its reactivity. In the context of ether cleavage, the Lewis acidic boron center coordinates to the lone pair of electrons on the ether oxygen. This coordination polarizes the C-O bond, weakening it and rendering the carbon atom more susceptible to nucleophilic attack. This activation is the critical first step in the cleavage mechanism.[7][8]

Part 2: The Mechanism of Ether Cleavage

The deprotection of ethers is a frequent and often challenging step in multi-step organic synthesis. B-Chlorocatecholborane offers a powerful tool for this transformation, capable of cleaving a variety of ether linkages. The precise mechanism, whether it proceeds via an Sₙ1 or Sₙ2 pathway, is dictated by the structure of the ether substrate.[7][8]

The Generalized Lewis Acid-Catalyzed Mechanism

The cleavage of an ether by a boron-based Lewis acid like B-Chlorocatecholborane can be conceptualized in the following key stages:

-

Activation: The Lewis acidic boron atom of B-Chlorocatecholborane coordinates to the oxygen atom of the ether. This initial step forms an oxonium-like intermediate, which weakens the adjacent carbon-oxygen bonds.[7]

-

Nucleophilic Attack: A nucleophile, in this case, the chloride ion from the reagent itself or another nucleophile present in the reaction mixture, attacks one of the carbon atoms of the activated ether.

-

Bond Cleavage: The carbon-oxygen bond is broken, leading to the formation of an alkyl chloride and a borate ester intermediate.

-

Workup: The borate ester is hydrolyzed during aqueous workup to yield the corresponding alcohol or phenol.

The following diagram illustrates this general mechanistic pathway.

Caption: Generalized mechanism of ether cleavage by B-Chlorocatecholborane.

Sₙ1 vs. Sₙ2 Pathways: The Influence of Substrate Structure

The nature of the alkyl groups (R and R') on the ether determines whether the nucleophilic attack proceeds through an Sₙ1 or Sₙ2 mechanism.[9]

-

Sₙ2 Pathway: For ethers with primary or methyl substituents, the reaction follows an Sₙ2 pathway.[8] The nucleophile (chloride) attacks the less sterically hindered carbon atom, leading to an inversion of stereochemistry if the carbon is chiral.

-

Sₙ1 Pathway: In the case of ethers with tertiary, benzylic, or allylic groups, the reaction proceeds through an Sₙ1 mechanism.[9] The coordination of the Lewis acid facilitates the departure of the leaving group to form a stable carbocation intermediate. This carbocation is then trapped by the nucleophile.

Recent computational studies on the analogous reagent, boron tribromide (BBr₃), suggest a more complex mechanism for aryl methyl ether cleavage, potentially involving a bimolecular process or the formation of a tetracoordinate borate species that acts as the bromide source.[10] While a dedicated computational study for B-Chlorocatecholborane in ether cleavage is not yet available, it is reasonable to infer that similar mechanistic intricacies may be at play.

Part 3: A Practical Guide to Ether Cleavage

While a specific, peer-reviewed protocol for ether cleavage using B-Chlorocatecholborane is not readily found in the literature, a robust procedure can be adapted from well-established methods for related boron halides like BCl₃ and BBr₃. The following protocol is presented as a self-validating system, with explanations for each step to ensure reproducibility and safety.

Adapted Experimental Protocol: Demethylation of an Aryl Methyl Ether

This protocol is adapted from a verified procedure for the deprotection of phenolic benzyl ethers using boron trichloride.[1]

Reaction: Ar-OCH₃ + C₆H₄BClO₂ → Ar-OH + CH₃Cl + (C₆H₄O₂)BOH

Materials and Reagents:

-

Aryl methyl ether (1.0 eq)

-

B-Chlorocatecholborane (1.1 - 1.5 eq)

-

Anhydrous dichloromethane (DCM)

-

Methanol

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere

-

Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

-

Preparation: Under an inert atmosphere, dissolve the aryl methyl ether (1.0 eq) in anhydrous DCM in a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Low temperature is crucial to control the exothermicity of the Lewis acid addition and to prevent side reactions.

-

Reagent Addition: Dissolve B-Chlorocatecholborane (1.1 - 1.5 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the B-Chlorocatecholborane solution dropwise to the stirred solution of the aryl methyl ether over 15-30 minutes, maintaining the internal temperature below -70 °C. Causality: Slow, controlled addition prevents a rapid, uncontrolled reaction and ensures efficient complexation.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction time can vary from 1 to several hours depending on the substrate.

-

Quenching: Once the reaction is complete, quench the reaction at -78 °C by the slow, dropwise addition of methanol. This will react with any excess B-Chlorocatecholborane. Causality: Quenching at low temperature safely neutralizes the reactive reagent.

-

Warm-up and Aqueous Workup: Allow the mixture to warm to room temperature. Add saturated aqueous NaHCO₃ solution carefully to neutralize the acidic mixture. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine. Causality: Washing removes water-soluble byproducts and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired phenol.

Caption: Experimental workflow for ether deprotection.

Part 4: Advanced Mechanistic Considerations and Related Reactions

While ether cleavage is a primary application, the reactivity of B-Chlorocatecholborane extends to other mechanistically interesting transformations. A 2023 study by Stang, Mycka, and Blum provided significant insights into the kinetic and thermodynamic factors governing its reactions.[11]

Kinetic vs. Thermodynamic Control in Electrophilic Cyclizations

In their investigation of boron-based electrophilic cyclizations, the authors demonstrated that the choice of the boron Lewis acid (B-Chlorocatecholborane, B-bromocatecholborane, or BBr₃) dictates the reaction outcome, leading to either alkyne haloboration or electrophilic cyclization.[11] Their work, which utilized NMR spectroscopy to follow the reaction progress, revealed that with some substrates, haloboration is the kinetically favored product, but this process can be reversible. This reversibility allows for the eventual formation of the thermodynamically more stable cyclized product.[11] This study underscores the importance of understanding the subtle interplay of reaction kinetics and thermodynamics when employing B-Chlorocatecholborane and related reagents.

Borylative Heterocyclization

B-Chlorocatecholborane is also a key reagent in borylative heterocyclization reactions, particularly of alkynes, to produce borylated heterocycles.[3] In these reactions, the Lewis acid likely activates the alkyne towards nucleophilic attack, leading to the formation of a new heterocyclic ring with a covalently attached boryl group, which can then be used in subsequent cross-coupling reactions.

Conclusion

B-Chlorocatecholborane is a powerful and versatile Lewis acid with significant applications in modern organic synthesis, particularly for the cleavage of ethers. A thorough understanding of its reactivity, grounded in the principles of Lewis acidity and the factors that dictate Sₙ1 versus Sₙ2 pathways, is essential for its effective and predictable application. While direct mechanistic studies on its role in ether cleavage are still emerging, valuable insights can be drawn from related boron halides and from recent detailed studies on its behavior in other transformations. The adapted experimental protocol provided in this guide offers a robust starting point for researchers seeking to employ this potent reagent in their synthetic endeavors. As with any highly reactive compound, a commitment to safe handling practices is paramount.

References

-

Stang, M., Mycka, R. J., & Blum, S. A. (2023). Mechanistic Insight from Lewis-Acid-Dependent Selectivity and Reversible Haloboration, as Harnessed for Boron-Based Electrophilic Cyclization Reactions. The Journal of Organic Chemistry, 88(21), 15159–15167. [Link]

-

McNamara, L. E., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. ACS Omega, 1(1), 1-5. [Link]

-

Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage. [Link]

-

Wikipedia. Catecholborane. [Link]

-

MDPI. Boron-Based Lewis Acid Catalysis: Challenges and Perspectives. [Link]

-

Wikipedia. Ether cleavage. [Link]

-

RSC Publishing. A mechanistic study of Lewis acid-catalyzed covalent organic framework formation. [Link]

-

RSC Publishing. Computational study of polyhomologation: understanding reactivity with B, Al, and Ga. [Link]

-

ResearchGate. Computational Studies: Boranes. [Link]

-

Chemistry Steps. Reactions of Ethers-Ether Cleavage. [Link]

-

YouTube. Cleavage of Ethers. [Link]

-

Master Organic Chemistry. Cleavage Of Ethers With Acid. [Link]

-

YouTube. Ether Cleavage reaction mechanism - Simple. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Exploring the Selective Demethylation of Aryl Methyl Ethers with a Pseudomonas Rieske Monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Computational study on catalyst-free BCl3-promoted chloroboration of carbonyl compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Reliably Regioselective Dialkyl Ether Cleavage with Mixed Boron Trihalides [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Show how each of the following compounds can be synthesized from ... | Study Prep in Pearson+ [pearson.com]

- 10. orgsyn.org [orgsyn.org]

- 11. researchgate.net [researchgate.net]

Physical and chemical properties of 2-Chloro-1,3,2-benzodioxaborole

An In-depth Technical Guide to 2-Chloro-1,3,2-benzodioxaborole

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of this compound, a versatile and highly reactive organoboron compound. Known commonly as B-chlorocatecholborane, this reagent is a cornerstone in modern synthetic chemistry, offering a gateway to a wide array of molecular architectures. Its utility is particularly pronounced in the fields of pharmaceutical research and drug development, where the introduction of the benzoxaborole moiety has led to significant therapeutic advancements. This document will delve into its fundamental properties, synthesis, handling protocols, core reactivity, and applications, providing researchers and drug development professionals with the technical insights required for its effective and safe utilization.

Core Physicochemical Properties

This compound is a beige, crystalline, flammable solid that is highly sensitive to moisture and light. Its defining characteristic is a planar five-membered dioxaborole ring fused to a benzene ring, with a reactive chlorine atom attached to the boron center. This structure imparts significant Lewis acidity to the boron atom and makes the B-Cl bond susceptible to nucleophilic substitution, which is the basis of its synthetic utility.

Below is a summary of its key physical and chemical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄BClO₂ | [1] |

| Molecular Weight | 154.36 g/mol | [1] |

| CAS Number | 55718-76-8 | [1] |

| Appearance | Beige crystalline solid | [2] |

| Melting Point | 56-58 °C | [1][3][4] |

| Boiling Point | 186.6 °C at 760 mmHg | [4] |

| Flash Point | 60 °C (140 °F) - closed cup | [1] |

| Density | 1.31 g/cm³ | [4] |

| Solubility | Soluble in many aprotic solvents. | |

| Reactivity with Water | Reacts violently with water. | [2] |

Synthesis, Handling, and Safety Protocols

The synthesis and handling of this compound demand rigorous adherence to safety protocols due to its reactivity and hazardous nature.

General Synthesis Pathway

While specific high-yield preparations are often proprietary, the general approach involves the reaction of catechol with a suitable boron trihalide. For instance, the analogous compound, 2-bromo-1,3,2-benzodioxaborole, is synthesized by reacting catechol with boron tribromide (BBr₃) in a solvent like methylene chloride at low temperatures.[5] The reaction mixture is slowly warmed, and the product is isolated after removing solvent and byproducts. A similar pathway can be envisioned for the chloro-derivative using boron trichloride (BCl₃).

Caption: General synthesis of this compound.

Safety and Handling: A Self-Validating System

Given its hazardous properties, a self-validating system for handling is mandatory. This means every step, from storage to disposal, must have built-in checks to ensure safety.

Hazard Summary:

-

Flammable Solid (H228): Keep away from heat, sparks, open flames, and hot surfaces. Take precautionary measures against static discharge.

-

Causes Severe Skin Burns and Eye Damage (H314): Avoid all contact with skin and eyes.

-

May Cause Respiratory Irritation (H335): Work only in a well-ventilated area, preferably a fume hood.

-

Reacts Violently with Water (EUH014): Storage and reaction environments must be scrupulously dry.

Protocol for Safe Handling:

-

Storage: Store in a cool (2-8°C), dry, well-ventilated place under an inert atmosphere (e.g., argon or nitrogen).[1] The container must be tightly closed. The substance is light and moisture-sensitive.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including flame-retardant clothing, chemical-resistant gloves, and safety goggles with a face shield.[6] A respirator with a suitable cartridge is necessary if dust is generated.

-

Dispensing and Use: Conduct all manipulations in a fume hood. Grounding and bonding of containers and receiving equipment are essential to prevent static discharge. Use non-sparking tools.

-

Spill Management: In case of a spill, do not use water. Cover with a dry, inert absorbent material such as sand or dry lime. Collect and place in a suitable container for disposal.

-

Disposal: Dispose of unused product and containers as hazardous waste through a licensed disposal company.[2] Do not allow the product to enter drains.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electrophilic nature of its boron atom and the lability of the B-Cl bond. This makes it an excellent precursor for various organoboron reagents and a catalyst in its own right.

Preparation of Catecholborane Esters for Suzuki-Miyaura Coupling

One of the most powerful applications of this reagent is in the preparation of custom boronic esters, which are key partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[7] The reaction of this compound with organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, allows for the straightforward synthesis of 2-aryl- or 2-alkyl-1,3,2-benzodioxaboroles. These resulting catecholborane esters are often more stable and easier to handle than the corresponding boronic acids.

Caption: Workflow for preparing coupling partners for Suzuki reactions.

This two-step sequence is a cornerstone of medicinal chemistry, enabling the construction of complex biaryl structures found in many drug molecules.[8]

Additional Synthetic Utility

Beyond its role in cross-coupling, B-chlorocatecholborane is employed in several other transformations:

-

Lewis Acid Catalysis: It can be used as a Lewis acid to facilitate reactions such as the cleavage of acetals.

-

Formation of Metal Boryl Complexes: It undergoes oxidative addition to low-valent transition metal complexes (e.g., Rhodium and Iridium), forming metal boryl complexes which are important in catalysis research.[3]

-

Deprotection Reactions: It has been utilized for the removal of acid-sensitive protecting groups, such as the trityl group, in multi-step syntheses of complex natural products.[3]

-

Borylative Cyclization: As a potent boron reagent, it facilitates the borylative cyclization of alkynes, providing access to borylated heterocycles like thiophenes.

Spectroscopic Characterization

While detailed spectra are best acquired on the specific batch in use, the expected spectroscopic features provide a baseline for characterization.

| Spectroscopic Data | Expected Features |

| ¹H NMR | A complex multiplet in the aromatic region (approx. 7.0-7.4 ppm) corresponding to the four protons on the benzene ring. |

| ¹³C NMR | Signals in the aromatic region (approx. 110-150 ppm). The carbon atoms attached to the oxygen atoms will be downfield. The boron-attached carbon is often not observed or is significantly broadened due to quadrupolar relaxation.[9] |

| ¹¹B NMR | A single, broad resonance characteristic of a tricoordinate boron atom in this chemical environment. |

| IR (Infrared) | Characteristic absorption bands for B-O stretching, B-Cl stretching, and aromatic C-H and C=C stretching. |

| MS (Mass Spec) | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight (154.36 g/mol ), with a characteristic isotopic pattern for one chlorine atom. |

Relevance in Drug Discovery and Development

The benzoxaborole scaffold, readily accessible from reagents like this compound, has emerged as a "privileged scaffold" in medicinal chemistry.[10] Its unique chemical properties, including the ability of the boron atom to form reversible covalent bonds with biological nucleophiles, have been exploited to design highly specific enzyme inhibitors.[11]

This has led to the successful development and FDA approval of drugs such as:

-

Tavaborole (Kerydin): An antifungal agent used to treat onychomycosis.[12]

-

Crisaborole (Eucrisa): An anti-inflammatory agent for the treatment of atopic dermatitis (eczema).[12]

The low bio-toxicity and high target specificity of benzoxaboroles make them attractive candidates for therapeutic agents.[11] Ongoing research continues to explore their potential as antibacterial, antiviral, anticancer, and antiparasitic agents.[10] The versatility and reactivity of this compound ensure its continued importance as a key building block in the discovery of next-generation therapeutics.

References

-

This compound CAS#: 55718-76-8. ChemWhat. Available at: [Link]

-

Catecholborane - Wikipedia. Wikipedia. Available at: [Link]

-

Electronic Supplementary Information A four-component organogel based on orthogonal chemical interactions. The Royal Society of Chemistry. Available at: [Link]

-

CATECHOLBORANE. Ataman Kimya. Available at: [Link]

-

CATECHOLBORANE IN ORGANIC SYNTHESIS. A REVIEW. ElectronicsAndBooks. Available at: [Link]

-

Palladium-catalyzed reaction of 1-alkenylboronates with vinylic halides. Organic Syntheses Procedure. Available at: [Link]

-

Synthesis of 2-bromo-1,3,2 benzodioxaborole. PrepChem.com. Available at: [Link]

-

2-(2H-1,3,2-benzodioxaborol-2-yl)-2H-1,3,2-benzodioxaborole. PubChem. Available at: [Link]

-

This compound. Boron Molecular. Available at: [Link]

-

What is Suzuki-Miyaura cross-coupling reactions. LookChem. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments. ResearchGate. Available at: [Link]

-

Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018). PubMed. Available at: [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central. Available at: [Link]

-

Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses. Available at: [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

-

Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. NIH. Available at: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]

-

Suzuki reaction - Wikipedia. Wikipedia. Available at: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. Available at: [Link]

-

Cefaclor Reaction. UT Southwestern Digital Archives. Available at: [Link]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. This compound | 55718-76-8 [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. prepchem.com [prepchem.com]

- 6. fishersci.com [fishersci.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. rsc.org [rsc.org]

- 10. Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Lewis acidity of 2-Chloro-1,3,2-benzodioxaborole

An In-Depth Technical Guide to the Lewis Acidity of 2-Chloro-1,3,2-benzodioxaborole

Abstract

This compound, commonly known in the field as B-chlorocatecholborane, is a versatile and powerful reagent in modern organic synthesis.[1] Its efficacy as a catalyst and reagent is fundamentally rooted in the electrophilic nature of its boron center, which defines its character as a Lewis acid. This guide provides a comprehensive examination of the , moving from its structural origins to quantitative assessment and practical application. We will explore the electronic factors that govern its reactivity, detail rigorous experimental protocols for its characterization, and illustrate its catalytic role in cornerstone reactions, thereby offering researchers and drug development professionals a thorough resource for leveraging this compound's unique properties.

The Foundation of Lewis Acidity in Boranes

A Lewis acid is defined as a molecular entity that acts as an electron-pair acceptor.[2] In organoboron compounds, this acidity arises from the boron atom's electronic configuration. With only three valence electrons, boron typically forms three single covalent bonds, leaving it with a vacant p-orbital. This low-energy, unoccupied orbital is capable of accepting a lone pair of electrons from a Lewis base (e.g., an amine, ether, or carbonyl oxygen), forming a dative bond. The strength of this interaction, or the Lewis acidity, is a critical determinant of the compound's chemical behavior and catalytic potential.

This compound is a member of the boronic ester family, specifically a catecholborane derivative. Its structure, featuring a boron atom integrated into a five-membered dioxaborole ring and bonded to a chlorine atom, creates a potent Lewis acidic center.

Structural and Electronic Contributions

The is not solely a function of the boron atom but is significantly modulated by its substituents. Two primary factors enhance the electrophilicity of the boron center:

-

Inductive Effects: The two oxygen atoms of the catechol ring and the chlorine atom are highly electronegative. They exert a strong electron-withdrawing inductive effect (σ-withdrawal) on the boron atom. This pulls electron density away from the boron, increasing the positive character of the vacant p-orbital and making it a more potent electron-pair acceptor.

-

Resonance Effects (π-Donation): Conversely, the lone pairs on the oxygen atoms can donate electron density back to the boron's vacant p-orbital through resonance (π-donation). This delocalization can partially mitigate the Lewis acidity. However, in the case of the rigid catechol backbone, this back-donation is less effective than in acyclic dialkoxyboranes, resulting in a net strong Lewis acidity. The chlorine atom also participates in weak π-donation.

The interplay of these effects results in a finely tuned Lewis acid that is strong enough to be an effective catalyst yet often more selective and manageable than aggressive, unhindered trihaloboranes like BCl₃.

Caption: Experimental workflow for determining the Acceptor Number (AN) via the Gutmann-Beckett method.

Application in Catalysis: The Diels-Alder Reaction

The practical value of a Lewis acid is demonstrated in its ability to catalyze chemical transformations. This compound is an effective catalyst for the Diels-Alder reaction, a powerful [4+2] cycloaddition for forming six-membered rings. [3] In a typical Diels-Alder reaction between an electron-rich diene and an electron-deficient dienophile (often an α,β-unsaturated carbonyl compound), the rate is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.

The role of the Lewis acid catalyst is to coordinate to the carbonyl oxygen of the dienophile. This coordination withdraws electron density from the dienophile's π-system, which has two crucial consequences:

-

LUMO Energy Reduction: The energy of the dienophile's LUMO is significantly lowered.

-

Increased Reaction Rate: The smaller HOMO-LUMO energy gap dramatically accelerates the rate of the cycloaddition reaction, often allowing it to proceed at lower temperatures and with higher efficiency. [3] Furthermore, the rigid, complexed transition state can enhance the stereoselectivity (endo/exo) and regioselectivity of the reaction.

Caption: Catalytic cycle for a Diels-Alder reaction mediated by this compound.

Representative Protocol: Catalytic Diels-Alder Reaction

Objective: To perform a Diels-Alder reaction between cyclopentadiene and methyl acrylate using a catalytic amount of this compound.

Materials:

-

This compound (catalyst)

-

Cyclopentadiene (diene, freshly cracked from dicyclopentadiene)

-

Methyl acrylate (dienophile, inhibitor removed via column chromatography)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Magnesium sulfate (MgSO₄, anhydrous)

Methodology:

-

Catalyst & Dienophile Pre-complexation:

-

To an oven-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add anhydrous CH₂Cl₂ (10 mL).

-

Cool the flask to -78 °C using a dry ice/acetone bath. The low temperature is crucial for controlling the reaction and maximizing selectivity.

-

Add this compound (e.g., 0.1 mmol, 10 mol%).

-

Slowly add methyl acrylate (1.0 mmol, 1.0 equiv) to the catalyst solution. Stir for 15-20 minutes to allow for the formation of the Lewis acid-dienophile complex. This pre-coordination is the key activation step.

-

-

Diene Addition:

-

Slowly add freshly cracked cyclopentadiene (1.2 mmol, 1.2 equiv) to the reaction mixture. A slight excess of the diene ensures complete consumption of the activated dienophile.

-

-

Reaction Monitoring:

-

Stir the reaction at -78 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the methyl acrylate is consumed (typically 1-3 hours).

-

-

Workup and Purification:

-

Quench the reaction by adding saturated NaHCO₃ solution. This deactivates the catalyst and neutralizes any acidic species.

-

Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (2 x 15 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product via flash column chromatography on silica gel to yield the desired cycloadduct.

-

Conclusion

This compound stands as a prominent example of a structurally tuned Lewis acid. Its potent electrophilicity, derived from the powerful inductive effects of its chloro and catechol substituents, is quantifiable through established techniques like the Gutmann-Beckett method. This well-defined Lewis acidity translates directly into high efficacy as a catalyst for important synthetic transformations such as the Diels-Alder reaction, where it serves to activate substrates and accelerate bond formation. For the research scientist, a deep understanding of the interplay between its structure, electronic properties, and catalytic function is paramount for designing novel synthetic routes and developing next-generation chemical entities.

References

-

IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). Online version (2019-) created by S. J. Chalk. ISBN 0-9678550-9-8. [Link]

-

Gutmann, V. (1975). Solvent effects on the reactivities of organometallic compounds. Coordination Chemistry Reviews, 18(2-3), 225-255. (Note: The modern application to molecular species was adapted by Beckett, M. A. et al. The Wikipedia page on the Gutmann-Beckett method provides a good summary: [Link])

-

Ranasinghe, S., Li, Y., Andrews, M. E., Akram, M., Thornton, R. L., & Martin, C. D. (2023). Müller versus Gutmann–Beckett for assessing the Lewis acidity of boranes. Chemical Communications, 59(55), 10182-10185. [Link]

-

Saito, T., Oki, Y., & Furukawa, S. (2021). Computed ammonia affinity for evaluating Lewis acidity of organoboronates and organoboronamides. Scientific Reports, 11(1), 1-9. [Link]

-

Chem-Impex International. (n.d.). b-Chlorocatecholborane. Retrieved from [Link]

-

Carbon Group. (n.d.). Determination of Lewis Acidity using 31P NMR. Retrieved from [Link]

-

da Silva, A. C. M., da Silva, A. A. T., & de F. D. L. da Costa, J. C. S. (1997). Asymmetric Diels-Alder reactions catalyzed by chiral Lewis acids. Journal of the Brazilian Chemical Society, 8, 289-332. [Link]

Sources

The Enduring Utility of B-Chlorocatecholborane: A Technical Guide to Stability, Handling, and Application

For the discerning researcher, scientist, and drug development professional, the selection of a reagent is a critical decision point that dictates the efficiency, selectivity, and ultimate success of a synthetic endeavor. Among the vast arsenal of boron-based reagents, B-Chlorocatecholborane (ClBcat) has carved a significant niche as a versatile and potent Lewis acid. This guide provides an in-depth technical exploration of its core attributes, focusing on the practical aspects of stability and handling that are paramount for its effective and safe utilization in the laboratory. We will delve into the causality behind experimental choices, ensuring that the protocols described are not merely procedural but are grounded in a solid understanding of the reagent's chemical behavior.

Physicochemical Properties and Structural Uniqueness

B-Chlorocatecholborane, systematically named 2-chloro-1,3,2-benzodioxaborole, is a solid at room temperature with a melting point of 56-58 °C. Its structure, featuring a dioxaborole ring, confers a unique combination of steric accessibility and electronic properties to the boron center. This structural arrangement is key to its utility as a Lewis acid in a multitude of organic transformations.

| Property | Value | Source(s) |

| CAS Number | 55718-76-8 | |

| Molecular Formula | C₆H₄BClO₂ | |

| Molecular Weight | 154.36 g/mol | |

| Appearance | Solid | |

| Melting Point | 56-58 °C | |

| Hazard Classifications | Flammable Solid, Skin Corrosion, Serious Eye Damage, Specific Target Organ Toxicity (Single Exposure) |

The Cornerstone of Reactivity: Understanding the Lewis Acidity of B-Chlorocatecholborane

The synthetic utility of B-Chlorocatecholborane is fundamentally rooted in its potent Lewis acidity. The boron atom, with its vacant p-orbital, readily accepts electron pairs from Lewis bases, thereby activating substrates for a variety of chemical transformations. The catechol backbone, with its electron-withdrawing nature, enhances the electrophilicity of the boron center compared to simpler dialkoxyboron chlorides.

Stability and Decomposition: A Practical Perspective

The principal vulnerability of B-Chlorocatecholborane is its sensitivity to moisture. This reactivity is a double-edged sword; while it necessitates careful handling, it also underpins some of its catalytic activity where protic activation is involved.

Hydrolysis: The Primary Decomposition Pathway

Upon exposure to water, B-Chlorocatecholborane undergoes rapid hydrolysis. The primary products of this reaction are catechol and boric acid, with the release of hydrochloric acid.

Reaction with Water: C₆H₄O₂BCl + 3H₂O → C₆H₄(OH)₂ + B(OH)₃ + HCl

This reaction is often vigorous and exothermic. The generation of HCl gas is a significant safety consideration, necessitating that all handling be performed in a well-ventilated fume hood.

Stability in Organic Solvents

The stability of B-Chlorocatecholborane is highly dependent on the solvent's purity, particularly its water content.

-

Aprotic, Non-polar Solvents (e.g., Toluene, Hexanes): In anhydrous non-polar solvents, B-Chlorocatecholborane exhibits good stability, making these suitable for long-term storage of its solutions, provided atmospheric moisture is rigorously excluded.

-

Ethereal Solvents (e.g., Tetrahydrofuran (THF), Diethyl Ether): While commonly used as reaction solvents, ethereal solvents can form Lewis acid-base adducts with B-Chlorocatecholborane. The stability in these solvents is generally good if they are anhydrous, but the presence of trace moisture will lead to decomposition.

-

Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): Anhydrous chlorinated solvents are excellent choices for reactions involving B-Chlorocatecholborane due to their inertness towards the reagent.

It is imperative that all solvents used with B-Chlorocatecholborane are rigorously dried using appropriate methods, such as distillation from a suitable drying agent or passage through a solvent purification system.

Safe Handling and Storage Protocols

Given its reactivity, adherence to strict handling and storage protocols is non-negotiable for the safe and effective use of B-Chlorocatecholborane.

Personal Protective Equipment (PPE)

Always handle B-Chlorocatecholborane in a certified chemical fume hood. Essential PPE includes:

-

Safety goggles and a face shield.

-

Flame-resistant lab coat.

-

Chemically resistant gloves (nitrile gloves are suitable for incidental contact, but heavier gloves like butyl rubber are recommended for extensive handling).

Storage

B-Chlorocatecholborane should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). The storage area should be cool, dry, and well-ventilated, away from sources of ignition and moisture. Refrigeration (2-8 °C) is recommended for long-term storage to minimize any potential thermal decomposition.

Quenching and Disposal

Unreacted B-Chlorocatecholborane and any reaction mixtures containing it must be quenched carefully. A slow and controlled addition of a protic solvent, such as isopropanol or methanol, to a cooled solution of the reaction mixture is a common and effective method. This should be followed by the slow addition of water to complete the hydrolysis. The resulting aqueous waste, which will be acidic, should be neutralized before disposal according to institutional and local regulations.[2][3][4][5][6]

Key Applications and Experimental Methodologies

B-Chlorocatecholborane's utility spans a wide range of organic transformations. Below are two prominent examples with detailed protocols.

Acetal Deprotection

B-Chlorocatecholborane is a remarkably mild and efficient reagent for the cleavage of acetals, including those that are sensitive to rearrangement.[7]

Experimental Protocol: Deprotection of a Benzylidene Acetal

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the benzylidene acetal (1.0 equiv) in anhydrous dichloromethane (DCM, ~0.1 M).

-

Reagent Addition: Cool the solution to -78 °C (dry ice/acetone bath). Add a solution of B-Chlorocatecholborane (1.2 equiv) in anhydrous DCM dropwise over 10 minutes.

-

Reaction Monitoring: Allow the reaction to stir at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Quenching: Upon completion, quench the reaction by the slow addition of triethylamine (2.0 equiv) followed by methanol (5.0 equiv).

-

Workup: Allow the mixture to warm to room temperature. Dilute with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Borylative Cyclization

B-Chlorocatecholborane is a key reagent in facilitating borylative cyclizations of alkynes, leading to the formation of valuable borylated heterocycles.[8]

Conclusion

B-Chlorocatecholborane stands as a testament to the power of reagent design in modern organic synthesis. Its unique structural features endow it with a level of reactivity that is both potent and tunable, making it an invaluable tool for a range of transformations. However, its effective application is inextricably linked to a thorough understanding of its stability and a commitment to rigorous handling procedures. By embracing the principles of scientific integrity and exercising due diligence in its use, researchers can continue to unlock the full potential of this remarkable reagent in the pursuit of novel molecular architectures and the advancement of chemical science.

References

-

Falck, J. R., et al. (n.d.). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. NIH. Retrieved from [Link]

-

ResearchGate. (n.d.). Glycosylation of glycosyl trichloroacetimidate catalyzed by boron catalysts. Retrieved from [Link]

-

ACS Publications. (2023). Mechanistic Insight from Lewis-Acid-Dependent Selectivity and Reversible Haloboration, as Harnessed for Boron-Based Electrophilic Cyclization Reactions. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective Deprotection of Silyl Ethers. Retrieved from [Link]

-

ResearchGate. (n.d.). Phosphine promoted substituent redistribution reactions of B-chlorocatechol borane: Molecular structures of ClBcat, BrBcat and L·ClBcat (cat = 1,2-O2C6H4; L = PMe3, PEt3, PBut3, PCy3, NEt3). Retrieved from [Link]

-

University of Sheffield. (n.d.). Boron NMR. Retrieved from [Link]

-

Wikipedia. (n.d.). Catecholborane. Retrieved from [Link]

-

MDPI. (2022). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules. Retrieved from [Link]

-

NIH. (2022). 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. Journal of Natural Products. Retrieved from [Link]

-

San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]

-

Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

-

Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

-

ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (2005). Mild and efficient method for the cleavage of benzylidene acetals by using erbium (iii) triflate. RSC Publishing. Retrieved from [Link]

-

ResearchGate. (n.d.). A Direct Method for the Efficient Synthesis of Benzylidene Acetal at Room Temperature. Retrieved from [Link]

-

ElectronicsAndBooks.com. (2011). Organic Preparations and Procedures International CATECHOLBORANE IN ORGANIC SYNTHESIS. A REVIEW. Retrieved from [Link]

-

Journal of the Chemical Society, Faraday Transactions. (n.d.). Effects of protic and aprotic solvents on quenching mechanisms involving dimethyl-substituted donors and tetracyanoquinodimethane (TCNQ). Retrieved from [Link]

-

PubMed Central. (2022). Natural-Product-Directed Catalytic Stereoselective Synthesis of Functionalized Fused Borane Cluster–Oxazoles for the Discovery of Bactericidal Agents. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (n.d.). Mild and efficient method for the cleavage of benzylidene acetals by using erbium (iii) triflate. Retrieved from [Link]

-

ACS Figshare. (2023). Lewis Acid Promoted Deprotection of Benzylidene Acetals and p‑Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger. Retrieved from [Link]

-

PubMed Central. (n.d.). Natural Product Synthesis: The Endless Quest for Unreachable Perfection. Retrieved from [Link]

-

ResearchGate. (n.d.). 102725 PDFs | Review articles in NATURAL PRODUCT SYNTHESIS. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2H-1,3,2-benzodioxaborol-2-yl). Retrieved from [Link]

-

University of Bristol Research Portal. (2006). Hydrolysis of diborane(4) compounds. Retrieved from [Link]

-

Journal of the Chemical Society B: Physical Organic. (n.d.). The mechanism of the hydrolysis of phenyl salicylate and catechol monobenzoate in the presence and absence of borate ions. Retrieved from [Link]

-

ResearchGate. (2016). Historical Use of Chlorinated Solvents and Their Stabilizing Compounds. Retrieved from [Link]

-

Semantic Scholar. (1995). Quenching of substituted naphthalenes fluorescence by chloromethanes. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. ic.ptb.de [ic.ptb.de]

- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]

- 6. ethz.ch [ethz.ch]

- 7. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure and Bonding of 2-Chloro-1,3,2-benzodioxaborole

Introduction: The Versatile Role of 2-Chloro-1,3,2-benzodioxaborole in Modern Chemistry

This compound, also known as B-chlorocatecholborane, is a significant organoboron compound that has garnered considerable attention in the fields of organic synthesis and materials science.[1] Its unique electronic and structural properties, stemming from the fusion of a catechol ring with a chloroborane moiety, render it a powerful Lewis acid and a versatile reagent for a variety of chemical transformations.[1][2] This guide provides an in-depth analysis of the molecular structure, bonding, synthesis, and spectroscopic characterization of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Bonding: A Hybrid of Aromaticity and Lewis Acidity

The molecular structure of this compound is characterized by a planar benzodioxaborole ring system. This planarity arises from the sp² hybridization of the carbon, oxygen, and boron atoms within the heterocyclic ring. The bonding within this molecule is a fascinating interplay of covalent interactions and electronic delocalization.

The boron atom is tricoordinate, forming single covalent bonds with two oxygen atoms and one chlorine atom. This arrangement leaves the boron atom with a vacant p-orbital, making this compound a potent Lewis acid, readily accepting electron pairs from Lewis bases.[1][2] This Lewis acidity is central to its reactivity in a wide range of chemical reactions.

Table 1: Predicted and Representative Structural Parameters of Benzodioxaborole Systems

| Parameter | Predicted/Representative Value | Significance |

| B-Cl Bond Length | ~1.75 Å | The length and strength of this bond influence the compound's reactivity as a chloride donor and its Lewis acidity. |

| B-O Bond Length | ~1.38 Å | Shorter than a typical B-O single bond, suggesting some degree of π-bonding character. |

| O-B-O Bond Angle | ~112° | Reflects the trigonal planar geometry around the boron atom. |

| C-O-B Bond Angle | ~110° | Constrained by the five-membered ring structure. |

| Dihedral Angle | Nearly 0° | The entire benzodioxaborole ring system is essentially planar, facilitating π-electron delocalization. |

Note: The values presented are based on computational studies and experimental data from closely related benzoxaborole structures.[3]

The bonding within the benzodioxaborole ring is not simply a collection of single bonds. The lone pairs on the oxygen atoms can delocalize into the vacant p-orbital of the boron atom, creating a resonance-stabilized system. This delocalization imparts partial double bond character to the B-O bonds and contributes to the overall stability of the ring.

Caption: Molecular structure of this compound.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is typically achieved through the reaction of catechol with boron trichloride. The following protocol is a representative procedure adapted from established methods for the synthesis of similar haloboranes.[4]

Experimental Protocol: Synthesis of this compound

Materials:

-

Catechol

-

Boron trichloride (BCl₃) (as a solution in a suitable solvent, e.g., dichloromethane)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous hexane

-

Nitrogen or Argon gas supply

-

Standard Schlenk line and glassware

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet is charged with a solution of catechol in anhydrous dichloromethane.

-

Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Addition of Boron Trichloride: A solution of boron trichloride in dichloromethane is added dropwise to the stirred catechol solution over a period of 1-2 hours, maintaining the temperature at -78 °C. The reaction is exothermic, and slow addition is crucial to control the temperature.

-

Warming and Stirring: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred overnight under an inert atmosphere.

-

Solvent Removal: The solvent and any excess boron trichloride are removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by distillation or recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexane, to yield this compound as a white to off-white solid.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The reaction is highly sensitive to moisture, as this compound and boron trichloride readily hydrolyze. Therefore, the use of flame-dried glassware and anhydrous solvents is essential to prevent the formation of boric acid and other byproducts.

-

Inert Atmosphere: A nitrogen or argon atmosphere is maintained throughout the reaction to prevent oxidation and hydrolysis.

-

Low Temperature: The initial reaction is conducted at -78 °C to control the exothermicity of the reaction between catechol and the highly reactive boron trichloride, minimizing the formation of side products.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the aromatic protons of the catechol ring. Due to the symmetry of the molecule, two distinct signals are anticipated in the aromatic region (typically between δ 6.8 and 7.5 ppm), each integrating to two protons. The exact chemical shifts will be influenced by the electron-withdrawing nature of the dioxaborole ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons. Due to symmetry, three signals are expected for the six aromatic carbons. The carbons attached to the oxygen atoms will be shifted downfield compared to the other aromatic carbons.

-

¹¹B NMR: Boron-11 NMR is a crucial technique for characterizing organoboron compounds. For this compound, a single, relatively broad signal is expected in the range of δ 20-30 ppm, which is characteristic of a tricoordinate boron atom in a similar chemical environment.[5]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key vibrational frequencies for this compound are expected in the following regions:

Table 2: Characteristic Infrared Absorption Frequencies

| Wavenumber (cm⁻¹) | Assignment |

| ~3050-3100 | C-H stretching (aromatic) |

| ~1600, ~1470 | C=C stretching (aromatic ring) |

| ~1250 | C-O stretching |

| ~1100 | B-O stretching |

| ~900-1000 | B-Cl stretching |

Note: These are approximate ranges, and the actual peak positions can vary slightly.[6]

Reactivity and Applications in Drug Development

The reactivity of this compound is dominated by its strong Lewis acidity and the lability of the B-Cl bond. These features make it a valuable reagent in a variety of organic transformations, some of which are highly relevant to the synthesis of complex molecules, including those with potential therapeutic applications.

Lewis Acid Catalysis

As a potent Lewis acid, this compound can catalyze a range of reactions, including Diels-Alder reactions, aldol reactions, and Friedel-Crafts acylations.[7] It activates carbonyl compounds and other electrophiles by coordinating to a lone pair of electrons, thereby increasing their reactivity towards nucleophiles.

Borylative Cyclization